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For researchers and clinicians studying myotonic dystrophy type 1 (DM1) and other CUG
repeat expansion disorders, accurate sizing of these unstable genomic regions is paramount.

The number of CUG repeats directly correlates with disease severity and age of onset, making

precise measurement critical for diagnosis, prognosis, and the development of therapeutic

interventions. This guide provides a detailed comparison of three primary methods for CUG
repeat sizing: Southern Blot, Repeat-Primed PCR (RP-PCR), and Long-Read Sequencing.

At a Glance: Comparative Performance of CUG
Sizing Methods
The choice of method for CUG repeat sizing depends on a balance of factors including the

required precision, the expected size of the expansion, sample throughput, and available

resources. The following table summarizes the key quantitative performance metrics for each

technique.
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Feature Southern Blot
Repeat-Primed
PCR (RP-PCR)

Long-Read
Sequencing

Sizing Range

Gold standard for

large expansions

(>100 repeats)

Detects presence of

large expansions, but

does not accurately

size them; sizes

smaller alleles (<150

repeats)

Accurately sizes a

wide range of repeats,

including those

exceeding 1000 units

Resolution

Lower resolution,

often resulting in a

"smear" for large,

mosaic expansions

High resolution for

smaller alleles; for

large expansions,

indicates presence

rather than precise

size

Single-nucleotide

resolution, allowing for

precise sizing and

identification of

interruptions

Accuracy

Can provide an

estimate of the

expanded allele size

Highly accurate for

smaller alleles; not

accurate for sizing

large expansions

High accuracy in

determining the exact

number of repeats

and their sequence

composition

DNA Input

Requires a relatively

large amount of high-

quality DNA (µg

range)[1][2]

Requires a small

amount of DNA (ng

range)

Requires high-quality,

high molecular weight

DNA; input amounts

can vary by platform

Turnaround Time

Labor-intensive and

time-consuming

(several days to a

week)[1][3]

Rapid (can be

completed within a

day)[3]

Variable, depending

on the sequencing

platform and data

analysis pipeline

Detection of

Mosaicism

Can detect somatic

mosaicism as a

smear, but with limited

resolution

Can indicate the

presence of

mosaicism

Provides detailed

information on the

distribution of repeat

sizes in a mosaic

sample[4]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.genomicseducation.hee.nhs.uk/genotes/knowledge-hub/southern-blotting/
https://www.aatbio.com/resources/faq-frequently-asked-questions/what-are-the-limitations-of-southern-blotting
https://www.genomicseducation.hee.nhs.uk/genotes/knowledge-hub/southern-blotting/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4437349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4437349/
https://nanoporetech.com/resource-centre/ncm21-nanopore-sequencing-increases-resolution-of-dmpk-hypermethylation-in-myotonic-dystrophy-type-1-patients
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detection of

Interruptions

Does not detect

interruptions within the

repeat sequence

May show altered

amplification patterns,

suggesting

interruptions

Directly sequences

through the repeat,

accurately identifying

interruptions (e.g.,

CCG repeats)[5]

In-Depth Method Analysis and Experimental
Protocols
Southern Blot: The Traditional Gold Standard
Southern blotting has historically been the definitive method for detecting large repeat

expansions that are refractory to standard PCR amplification.[1] It remains a valuable tool,

particularly for confirming the presence of very large alleles.

Experimental Protocol:

DNA Digestion: Digest 5-10 µg of high-quality genomic DNA with a suitable restriction

enzyme (e.g., EcoRI or HindIII) that flanks the CUG repeat region. This digestion should be

performed overnight to ensure completeness.

Agarose Gel Electrophoresis: Separate the resulting DNA fragments on a large 0.8%

agarose gel. The electrophoresis should be run at a low voltage for an extended period (e.g.,

16-24 hours) to achieve optimal separation of large fragments.

Denaturation and Transfer: Depurinate the gel in a mild acid (e.g., 0.25 M HCl) to improve

the transfer of large DNA fragments. Denature the DNA in the gel using an alkaline solution

(e.g., 0.5 M NaOH, 1.5 M NaCl) and then neutralize it (e.g., 0.5 M Tris-HCl pH 7.5, 1.5 M

NaCl). Transfer the DNA from the gel to a nylon or nitrocellulose membrane via capillary

action overnight.

Probe Hybridization: Prehybridize the membrane in a hybridization buffer to block non-

specific binding sites. Prepare a labeled DNA probe that is complementary to the sequence

flanking the CUG repeat. Denature the probe and add it to a fresh hybridization solution,

then incubate with the membrane overnight at a specific temperature (e.g., 65°C).
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Washing and Detection: Wash the membrane under stringent conditions to remove any non-

specifically bound probe. Detect the probe signal using autoradiography (for radioactive

probes) or a chemiluminescent imager (for non-radioactive probes). The size of the

expanded allele is estimated by comparing its migration to that of a known DNA ladder.

Workflow for Southern Blot Analysis
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Caption: Workflow of CUG repeat sizing by Southern Blot.

Repeat-Primed PCR (RP-PCR): A Rapid Detection
Method
RP-PCR is a modification of the standard polymerase chain reaction that allows for the

detection of large repeat expansions without necessarily determining their exact size.[3] It is a

valuable tool for rapidly screening for the presence of an expanded allele.

Experimental Protocol:

PCR Reaction Setup: Prepare a PCR master mix containing genomic DNA (100-200 ng), a

forward primer flanking the repeat region (often fluorescently labeled), a reverse primer that

also flanks the repeat, and a third "primed" primer that anneals to the repeat sequence itself

(e.g., a (CAG)n primer). The concentration of the repeat-primed primer is typically lower than

the flanking primers.

PCR Amplification: Perform PCR with an initial denaturation step, followed by a series of

cycles with denaturation, annealing, and extension steps. The annealing temperature should

be optimized for the specific primer set. During amplification, the flanking primers will amplify
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smaller alleles, while the repeat-primed primer will anneal at multiple points within a large

expansion, generating a ladder of products.

Fragment Analysis: Separate the fluorescently labeled PCR products by capillary

electrophoresis on a genetic analyzer.

Data Analysis: The resulting electropherogram will show distinct peaks for the normal and

premutation alleles, which can be accurately sized. For expanded alleles, a characteristic

ladder of peaks with decreasing intensity will be observed, indicating the presence of a large

repeat expansion.[6]

Workflow for Repeat-Primed PCR Analysis
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Caption: Workflow of CUG repeat analysis by RP-PCR.

Long-Read Sequencing: The Next Generation of Sizing
Long-read sequencing technologies, such as those from PacBio and Oxford Nanopore, offer

the ability to sequence entire CUG repeat regions in a single read. This provides an

unprecedented level of detail, including the precise number of repeats and the presence of any

interrupting sequences.[7][5]

Experimental Protocol:

High Molecular Weight DNA Extraction: Isolate high molecular weight (HMW) genomic DNA

from the sample. The quality and integrity of the DNA are critical for obtaining long reads.

Library Preparation: Prepare a sequencing library from the HMW DNA according to the

manufacturer's protocol for the chosen long-read platform. This may involve DNA
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fragmentation to a specific size range, end-repair, adapter ligation, and in some cases, size

selection. For targeted sequencing of the DMPK locus, a CRISPR/Cas9-based enrichment

strategy can be employed to increase the sequencing depth of the region of interest.[7]

Sequencing: Load the prepared library onto the long-read sequencing instrument and

perform the sequencing run.

Data Analysis:

Basecalling and Quality Control: Convert the raw sequencing signals into DNA sequences

(basecalling) and assess the quality of the reads.

Read Mapping: Align the long reads to a reference human genome to identify reads that

span the DMPK gene.

Repeat Sizing: For the reads that cover the CUG repeat region, use specialized

bioinformatics tools to count the number of CUG repeats in each read. This will provide a

distribution of repeat sizes, which is particularly useful for analyzing somatic mosaicism.

Interruption Analysis: Analyze the sequence of the repeat region to identify any non-CUG
interruptions.

Workflow for Long-Read Sequencing Analysis
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Caption: Workflow of CUG repeat sizing by Long-Read Sequencing.

Logical Relationships and Decision Making
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The selection of a CUG repeat sizing method is often guided by the specific research or clinical

question. The following diagram illustrates a logical workflow for choosing the most appropriate

technique.
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Yes

Precise Sizing of
Large Expansion Needed?

No
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No
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Use Long-Read Sequencing
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Caption: Decision tree for selecting a CUG repeat sizing method.
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In conclusion, while Southern blotting remains a reliable method for confirming large

expansions, RP-PCR offers a rapid and efficient screening tool. The advent of long-read

sequencing has revolutionized the field by providing the most comprehensive and accurate

characterization of CUG repeat expansions, including precise sizing, detection of interruptions,

and detailed analysis of somatic mosaicism. The choice of methodology should be tailored to

the specific requirements of the study, with an increasing trend towards the adoption of long-

read sequencing for a complete understanding of these complex genomic regions.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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